molecular formula C14H12O5 B143160 1,2-Dihydro-1,2-dihydroxy-4-carboxybenzophenone CAS No. 129623-64-9

1,2-Dihydro-1,2-dihydroxy-4-carboxybenzophenone

Cat. No. B143160
CAS RN: 129623-64-9
M. Wt: 260.24 g/mol
InChI Key: DAURACLUMAPQRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2-Dihydro-1,2-dihydroxy-4-carboxybenzophenone, also known as oxybenzone, is an organic compound that belongs to the class of benzophenones. It is widely used in sunscreens and other cosmetic products due to its ability to absorb ultraviolet (UV) light and protect the skin from damage caused by the sun's rays.

Mechanism of Action

Oxybenzone works by absorbing UV light and converting it into heat, which is then dissipated from the skin. It is able to absorb both UVA and UVB rays, making it an effective broad-spectrum sunscreen. Oxybenzone also has antioxidant properties, which may help to protect the skin from damage caused by free radicals.
Biochemical and Physiological Effects:
Oxybenzone has been shown to have a number of biochemical and physiological effects. It has been found to inhibit the activity of tyrosinase, an enzyme involved in the production of melanin. This may help to reduce the appearance of hyperpigmentation and age spots. Oxybenzone has also been shown to have anti-inflammatory properties, which may help to reduce redness and irritation in the skin.

Advantages and Limitations for Lab Experiments

Oxybenzone is widely used in lab experiments due to its ability to absorb UV light and protect samples from photodegradation. However, it is important to note that 1,2-Dihydro-1,2-dihydroxy-4-carboxybenzophenone can also interfere with certain assays, such as those involving fluorescence or luminescence. In addition, 1,2-Dihydro-1,2-dihydroxy-4-carboxybenzophenone can be toxic to some organisms, so care must be taken when using it in biological experiments.

Future Directions

There are a number of future directions for research on 1,2-Dihydro-1,2-dihydroxy-4-carboxybenzophenone. One area of interest is the development of new sunscreen formulations that are more effective and have fewer side effects. Another area of research is the investigation of 1,2-Dihydro-1,2-dihydroxy-4-carboxybenzophenone's potential use in the treatment of skin conditions such as psoriasis and atopic dermatitis. Finally, there is interest in exploring the antioxidant properties of 1,2-Dihydro-1,2-dihydroxy-4-carboxybenzophenone and its potential use in the prevention of age-related skin damage.
Conclusion:
In conclusion, 1,2-Dihydro-1,2-dihydroxy-4-carboxybenzophenone, or 1,2-Dihydro-1,2-dihydroxy-4-carboxybenzophenone, is a widely used organic compound with a number of scientific research applications. It is commonly used in sunscreens and other cosmetic products due to its ability to absorb UV light and protect the skin from sun damage. Oxybenzone has also been investigated for its potential use in the treatment of various skin conditions and for its antioxidant properties. While it has many advantages for lab experiments, care must be taken when using it due to its potential toxicity to some organisms. There are a number of future directions for research on 1,2-Dihydro-1,2-dihydroxy-4-carboxybenzophenone, including the development of new sunscreen formulations and the investigation of its potential use in the prevention of age-related skin damage.

Synthesis Methods

Oxybenzone can be synthesized through a multi-step process involving the reaction of 2-hydroxybenzophenone with chloroacetic acid and subsequent reduction with sodium borohydride. This process yields 1,2-dihydro-1,2-dihydroxy-4-carboxybenzophenone, which can be further purified through recrystallization.

Scientific Research Applications

Oxybenzone has been extensively studied for its ability to absorb UV light and protect the skin from sun damage. In addition, it has been investigated for its potential use in the treatment of various skin conditions, including psoriasis and atopic dermatitis. Oxybenzone has also been studied for its antioxidant properties and its ability to scavenge free radicals.

properties

CAS RN

129623-64-9

Product Name

1,2-Dihydro-1,2-dihydroxy-4-carboxybenzophenone

Molecular Formula

C14H12O5

Molecular Weight

260.24 g/mol

IUPAC Name

4-benzoyl-3,4-dihydroxycyclohexa-1,5-diene-1-carboxylic acid

InChI

InChI=1S/C14H12O5/c15-11-8-10(13(17)18)6-7-14(11,19)12(16)9-4-2-1-3-5-9/h1-8,11,15,19H,(H,17,18)

InChI Key

DAURACLUMAPQRI-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(=O)C2(C=CC(=CC2O)C(=O)O)O

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2(C=CC(=CC2O)C(=O)O)O

synonyms

1,2-dihydro-1,2-dihydroxy-4-carboxy-benzophenone
1,2-dihydro-1,2-dihydroxy-4-carboxybenzophenone
4-carboxy-1,2-dihydro-1,2-dihydroxybenzophenone
dihydro-dihydroxy-4CBzP

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.